(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Overview
Description
(3,5-Dibromo-Tyr1)-Leu-Enkephalin (3,5-DBT-Leu-Enkephalin) is an opioid peptide derived from the endogenous opioid peptide leu-enkephalin and is a promising candidate for the development of new opioid drugs. It is composed of three amino acids, tyrosine, leucine, and enkephalin, and has been modified with a bromine atom at the 3rd and 5th positions of the tyrosine residue. This modification results in a higher affinity for opioid receptors and a decreased rate of degradation, making 3,5-DBT-Leu-Enkephalin a promising candidate for drug development.
Scientific Research Applications
Systemic Delivery and Absorption
Research on enkephalins, such as Leu-enkephalin, has demonstrated their potential therapeutic benefits due to their analgesic actions. A study found that enkephalins could be effectively absorbed systemically through the eyes without the need for a surfactant as an absorption enhancer, suggesting a novel delivery route for peptide-based drugs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Chiou, Chuang, & Chang, 1988).
Cardiovascular Effects
Enkephalins, including Leu-enkephalin, have been studied for their cardiovascular effects. Administration of these peptides has been shown to produce blood pressure increases, suggesting a potential area of research for (3,5-Dibromo-Tyr1)-Leu-Enkephalin in understanding and possibly managing cardiovascular conditions (Schaz et al., 1980).
Role in Pain Regulation
Leu-enkephalin-like substances have been measured in the cerebrospinal fluid of patients suffering from pain, indicating that enkephalins play a significant role in the regulation of pain sensitivity. This highlights the therapeutic potential of enkephalin analogs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin in pain management (Hasumi et al., 1989).
Antinociceptive Modulation
Studies on the modulation of morphine antinociception by enkephalins demonstrate their ability to enhance the pain-relieving effects of morphine, suggesting a synergistic interaction. This points to the potential use of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in enhancing opioid analgesia or possibly reducing the required doses of opioids, thereby minimizing side effects (Porreca, Jiang, & Tallarida, 1990).
Drug Delivery Systems
Research on the delivery of enkephalin analogs like Dalargin across the blood-brain barrier using nanoparticles suggests innovative methods to enhance the bioavailability and therapeutic efficacy of peptide drugs, including potentially (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Schroeder, Sommerfeld, & Sabel, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-Tyr1)-Leu-Enkephalin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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